molecular formula C11H25NO B14266519 N-[(2-Ethylhexyl)oxy]propan-1-amine CAS No. 138324-61-5

N-[(2-Ethylhexyl)oxy]propan-1-amine

Cat. No.: B14266519
CAS No.: 138324-61-5
M. Wt: 187.32 g/mol
InChI Key: LMPOSKUEVZHNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Ethylhexyl)oxy]propan-1-amine (IUPAC name: 3-[(2-ethylhexyl)oxy]propan-1-amine) is a branched aliphatic amine featuring a 2-ethylhexyl ether group linked to a propan-1-amine backbone. Its molecular formula is C₁₁H₂₅NO (molecular weight: 187.32 g/mol). The compound is characterized by a hydrophobic 2-ethylhexyl chain, which enhances lipophilicity, and a primary amine group, enabling reactivity in chemical synthesis or coordination chemistry. Derivatives such as its N-acetate (C₁₃H₂₇NO₂, molecular weight: 229.36 g/mol) are documented, with applications in surfactants, corrosion inhibitors, or ligands for metal complexes .

Properties

CAS No.

138324-61-5

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

N-(2-ethylhexoxy)propan-1-amine

InChI

InChI=1S/C11H25NO/c1-4-7-8-11(6-3)10-13-12-9-5-2/h11-12H,4-10H2,1-3H3

InChI Key

LMPOSKUEVZHNBG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CONCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2-Ethylhexyl)oxy]propan-1-amine can be synthesized through the reaction of 3-aminopropan-1-ol with 2-ethylhexanol under specific conditions. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Ethylhexyl)oxy]propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(2-Ethylhexyl)oxy]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. It acts as a Bronsted base, capable of accepting a proton from a donor (Bronsted acid). This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N-[(2-Ethylhexyl)oxy]propan-1-amine and structurally or functionally related amines:

Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Features/Applications Reference
This compound C₁₁H₂₅NO 2-Ethylhexyloxy, primary amine 187.32 Surfactant precursor, ligand for metal complexes
OX03393 (3-(4-(benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine) C₁₈H₂₀N₂OS Benzo[d]thiazolylphenoxy, dimethylamine ~312.43 Squalene synthase inhibitor (moderate potency)
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine C₁₉H₂₂NOS Naphthyloxy, thienyl, dimethylamine 312.45 Duloxetine intermediate; planar aromatic rings (87.5° dihedral angle)
N-(2-Methoxyethyl)-N-propylamine C₆H₁₅NO Methoxyethyl, propylamine 117.19 Solubilizing agent; simpler aliphatic structure
2-ethyl-N-(2-ethylhexyl)hexan-1-amine C₁₄H₃₁N Branched alkyl chains (no ether link) 213.40 Hydrophobic amine; potential surfactant

Key Findings

Substituent Effects on Bioactivity: Aromatic substituents (e.g., benzo[d]thiazolyl in OX03393) confer biological activity (e.g., enzyme inhibition), but ortho or meta substitution (as in OX03394 and OX03373) abolishes potency, highlighting the critical role of regiochemistry .

Branched ether amines like this compound are typically synthesized via alkylation of propan-1-amine with 2-ethylhexyl halides under basic conditions .

Physicochemical Properties :

  • Lipophilicity : The 2-ethylhexyl group in the target compound increases oil solubility compared to simpler amines (e.g., N-(2-Methoxyethyl)-N-propylamine) .
  • Coordination Chemistry : The primary amine group enables use as a ligand, as seen in cobaltate complexes (e.g., in ) .

Industrial vs. Pharmaceutical Applications :

  • Aromatic amines (e.g., Duloxetine intermediate) are prioritized in drug synthesis, while aliphatic derivatives like the target compound are tailored for material science or corrosion inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.